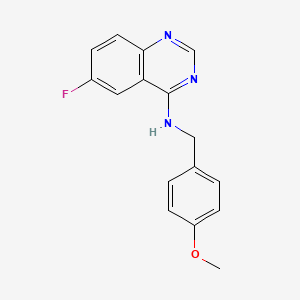

N-(1-methyl-1H-pyrazol-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-Methyl-1H-pyrazol-3-yl)-1-(Propan-2-yl)-1H-indol-6-carboxamid ist eine synthetische organische Verbindung, die zur Klasse der Indol-Derivate gehört. Diese Verbindung ist durch das Vorhandensein eines Pyrazolrings gekennzeichnet, der an einen Indolkern gebunden ist, mit einer Carboxamidgruppe an der 6-Position des Indolrings. Die einzigartigen strukturellen Merkmale dieser Verbindung machen sie in verschiedenen Bereichen der wissenschaftlichen Forschung interessant, darunter die medizinische Chemie und die Pharmakologie.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(1-Methyl-1H-pyrazol-3-yl)-1-(Propan-2-yl)-1H-indol-6-carboxamid umfasst typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg beinhaltet die folgenden Schritte:

Bildung des Indolkernes: Der Indolkern kann über die Fischer-Indol-Synthese hergestellt werden, die die Reaktion von Phenylhydrazin mit einem Keton oder Aldehyd unter sauren Bedingungen beinhaltet.

Einführung des Pyrazolrings: Der Pyrazolring kann durch eine Cyclisierungsreaktion unter Einbeziehung eines Hydrazinderivats und eines 1,3-Diketons eingeführt werden.

Carboxamid-Bildung: Die Carboxamidgruppe kann durch Reaktion des Indolderivats mit einem geeigneten Carbonsäurederivat, wie z. B. einem Säurechlorid oder Anhydrid, in Gegenwart einer Base eingeführt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege zur Verbesserung der Ausbeute und Reinheit beinhalten. Dies kann die Verwendung von Hochdurchsatz-Screening für Reaktionsbedingungen sowie die Implementierung von kontinuierlichen Flusschemie-Techniken zur Skalierung des Produktionsprozesses umfassen.

Chemische Reaktionsanalyse

Reaktionstypen

N-(1-Methyl-1H-pyrazol-3-yl)-1-(Propan-2-yl)-1H-indol-6-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Reduktion von funktionellen Gruppen wie Carbonylen führt.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen Nucleophile die Abgangsgruppen am Molekül ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen ab, die vorhanden sind, und von den verwendeten Reaktionsbedingungen. Zum Beispiel kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

N-(1-Methyl-1H-pyrazol-3-yl)-1-(Propan-2-yl)-1H-indol-6-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als therapeutisches Mittel untersucht, insbesondere bei der Entwicklung von Medikamenten, die auf bestimmte biologische Signalwege abzielen.

Pharmakologie: Die Forschung konzentriert sich auf ihre Wechselwirkungen mit verschiedenen Rezeptoren und Enzymen, um ihr Potenzial als Inhibitor oder Aktivator zu untersuchen.

Biologie: Die Verbindung wird in Studien verwendet, die zelluläre Prozesse und Signalwege untersuchen.

Industrie: Sie kann als Zwischenprodukt bei der Synthese komplexerer Moleküle für Pharmazeutika oder Agrochemikalien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von N-(1-Methyl-1H-pyrazol-3-yl)-1-(Propan-2-yl)-1H-indol-6-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und ihre Aktivität modulieren und so nachgeschaltete Signalwege beeinflussen. Der genaue Mechanismus kann je nach biologischem Kontext und dem beteiligten spezifischen Ziel variieren.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-methyl-1H-pyrazol-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyls.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(1-methyl-1H-pyrazol-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

Pharmacology: Research focuses on its interactions with various receptors and enzymes, exploring its potential as an inhibitor or activator.

Biology: The compound is used in studies investigating cellular processes and signaling pathways.

Industry: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Wirkmechanismus

The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism can vary depending on the biological context and the specific target involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(1-Methyl-1H-pyrazol-3-yl)-1H-indol-6-carboxamid: Fehlt die Propan-2-yl-Gruppe, was sich auf ihre biologische Aktivität und Bindungsaffinität auswirken kann.

1-(Propan-2-yl)-1H-indol-6-carboxamid: Fehlt der Pyrazolring, was sich auf seine chemische Reaktivität und pharmakologischen Eigenschaften auswirken kann.

Einzigartigkeit

N-(1-Methyl-1H-pyrazol-3-yl)-1-(Propan-2-yl)-1H-indol-6-carboxamid ist aufgrund der Kombination des Pyrazolrings und der an den Indolkern gebundenen Propan-2-yl-Gruppe einzigartig. Diese strukturelle Anordnung kann zu unterschiedlichen chemischen und biologischen Eigenschaften führen, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen macht.

Eigenschaften

Molekularformel |

C16H18N4O |

|---|---|

Molekulargewicht |

282.34 g/mol |

IUPAC-Name |

N-(1-methylpyrazol-3-yl)-1-propan-2-ylindole-6-carboxamide |

InChI |

InChI=1S/C16H18N4O/c1-11(2)20-9-6-12-4-5-13(10-14(12)20)16(21)17-15-7-8-19(3)18-15/h4-11H,1-3H3,(H,17,18,21) |

InChI-Schlüssel |

UWHWPPNCGKPMLX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NC3=NN(C=C3)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12160300.png)

![5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B12160304.png)

![2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12160306.png)

![N~3~-(2-chloro-7H-purin-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-beta-alaninamide](/img/structure/B12160314.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12160321.png)

![N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B12160324.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12160348.png)

![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B12160350.png)

![4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide](/img/structure/B12160360.png)

![N-(2-methoxyethyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12160372.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B12160375.png)

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B12160380.png)

![N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12160383.png)